5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid
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Overview
Description
5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid: is a heterocyclic compound that combines a thiazole ring and a furan ring. The thiazole ring contains sulfur and nitrogen atoms, while the furan ring contains an oxygen atom. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid typically involves the reaction of 2-methylthiazole with furan-2-carboxylic acid under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the furan ring, converting it to dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position, due to the electron-donating effect of the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid is studied for its potential antimicrobial and antifungal properties. It serves as a lead compound for the development of new antibiotics and antifungal agents.
Medicine: The compound’s potential therapeutic effects are explored in the treatment of various diseases, including bacterial and fungal infections. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The furan ring contributes to the compound’s overall stability and binding affinity. These interactions disrupt essential biological processes in microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
5-(2-Methylthiazol-4-yl)furan-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-(2-Methylthiazol-4-yl)furan-2-sulfonic acid: Contains a sulfonic acid group, which alters its solubility and reactivity.
5-(2-Methylthiazol-4-yl)furan-2-carboxaldehyde: Features an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness: 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid is unique due to its combination of a thiazole and furan ring, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility in aqueous environments, making it suitable for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C9H7NO3S |
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Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-10-6(4-14-5)7-2-3-8(13-7)9(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
PQUMDIFYSJMEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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